4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
Brand Name:
Vulcanchem
CAS No.:
52099-78-2
VCID:
VC0027555
InChI:
InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18)
SMILES:
CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O
Molecular Formula:
C14H16N2O3
Molecular Weight:
260.29 g/mol
4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid
CAS No.: 52099-78-2
Reference Standards
VCID: VC0027555
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
CAS No. | 52099-78-2 |
---|---|
Product Name | 4-(3-Isopropenyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazol-1-yl)butanoic acid |
Molecular Formula | C14H16N2O3 |
Molecular Weight | 260.29 g/mol |
IUPAC Name | 4-(2-oxo-3-prop-1-en-2-ylbenzimidazol-1-yl)butanoic acid |
Standard InChI | InChI=1S/C14H16N2O3/c1-10(2)16-12-7-4-3-6-11(12)15(14(16)19)9-5-8-13(17)18/h3-4,6-7H,1,5,8-9H2,2H3,(H,17,18) |
Standard InChIKey | KHMLJSRRGUTSPA-UHFFFAOYSA-N |
SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O |
Canonical SMILES | CC(=C)N1C2=CC=CC=C2N(C1=O)CCCC(=O)O |
Synonyms | 2,3-Dihydro-3-(1-methylethenyl)-2-oxo-1H-benzimidazole-1-butanoic Acid_x000B_ |
PubChem Compound | 13509295 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume